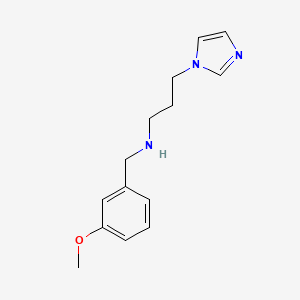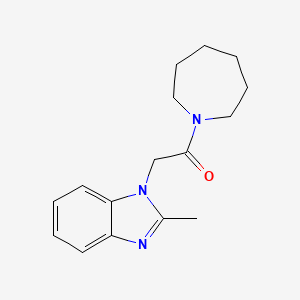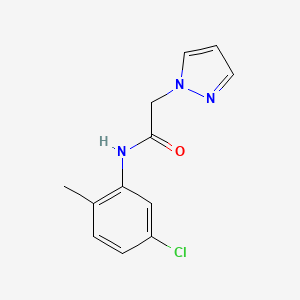
3-(1h-Imidazol-1-yl)-N-(3-methoxybenzyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1h-Imidazol-1-yl)-N-(3-methoxybenzyl)propan-1-amine is a chemical compound that is commonly used in scientific research. This compound is also known as AGN 2979 and is used for various purposes, including studying the mechanism of action, biochemical and physiological effects, and future directions for research.
Mécanisme D'action
The mechanism of action of 3-(1H-imidazol-1-yl)-N-(3-methoxybenzyl)propan-1-amine involves its interaction with G protein-coupled receptors. Specifically, this compound is known to interact with the histamine H3 receptor, which is involved in the regulation of neurotransmitter release. By binding to this receptor, 3-(1H-imidazol-1-yl)-N-(3-methoxybenzyl)propan-1-amine can modulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(1H-imidazol-1-yl)-N-(3-methoxybenzyl)propan-1-amine are complex and depend on the specific receptor it interacts with. However, some general effects include the modulation of neurotransmitter release, the regulation of sleep-wake cycles, and the modulation of pain perception.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(1H-imidazol-1-yl)-N-(3-methoxybenzyl)propan-1-amine in lab experiments is its specificity for certain receptors. This allows researchers to study the effects of this compound on specific physiological processes. However, one limitation is that this compound may not be suitable for all types of experiments, and researchers must carefully consider the specific applications before using it.
Orientations Futures
There are many future directions for research involving 3-(1H-imidazol-1-yl)-N-(3-methoxybenzyl)propan-1-amine. One direction is the study of its effects on specific neurological disorders such as Parkinson's disease and schizophrenia. Another direction is the development of new compounds based on the structure of 3-(1H-imidazol-1-yl)-N-(3-methoxybenzyl)propan-1-amine with improved specificity and efficacy. Additionally, researchers may explore the potential use of this compound in the development of new drugs for various medical conditions.
Conclusion
In conclusion, 3-(1H-imidazol-1-yl)-N-(3-methoxybenzyl)propan-1-amine is a chemical compound that is commonly used in scientific research. Its mechanism of action involves the modulation of neurotransmitter release, and it has various biochemical and physiological effects. While there are advantages and limitations to using this compound in lab experiments, there are many future directions for research involving its use.
Méthodes De Synthèse
The synthesis of 3-(1h-Imidazol-1-yl)-N-(3-methoxybenzyl)propan-1-amine involves a series of chemical reactions. The first step is the reaction of 3-methoxybenzylamine with 2-bromo-1-(1H-imidazol-1-yl)ethanone in the presence of a base such as potassium carbonate. This reaction produces 3-(1H-imidazol-1-yl)-N-(3-methoxybenzyl)propan-1-amine. The final step involves the reduction of the imine group to form the amine.
Applications De Recherche Scientifique
3-(1H-imidazol-1-yl)-N-(3-methoxybenzyl)propan-1-amine is used in scientific research for various purposes. One of the main applications is the study of the mechanism of action. This compound is known to interact with G protein-coupled receptors, which are important in many physiological processes. By studying how this compound interacts with these receptors, researchers can gain a better understanding of how these receptors function.
Propriétés
IUPAC Name |
3-imidazol-1-yl-N-[(3-methoxyphenyl)methyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-18-14-5-2-4-13(10-14)11-15-6-3-8-17-9-7-16-12-17/h2,4-5,7,9-10,12,15H,3,6,8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPOMTFEIXLCLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1h-Imidazol-1-yl)-N-(3-methoxybenzyl)propan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-1-[4-(5-nitropyridin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B7460261.png)

![1-[3-(3,4-Dimethylphenoxy)propyl]benzimidazole](/img/structure/B7460285.png)



![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxamide](/img/structure/B7460300.png)

![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-2-pyrrolidinone](/img/structure/B7460314.png)
![2-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}amino)ethan-1-ol](/img/structure/B7460323.png)
![Ethyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate](/img/structure/B7460329.png)

